

Spectroscopic Profile of 3-Amino-1,2-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-1,2-propanediol

Cat. No.: B146019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-1,2-propanediol** (CAS No: 616-30-8), a versatile chemical intermediate. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Amino-1,2-propanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Assignment
2.55	dd	H-3a
2.75	dd	H-3b
3.35	dd	H-1a
3.45	dd	H-1b
3.65	m	H-2

Solvent: D₂O

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
47.5	C-3 (CH ₂ NH ₂)
66.5	C-1 (CH ₂ OH)
72.0	C-2 (CHOH)

Solvent: D₂O

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Vibration
3350 (broad)	O-H stretch (alcohol)
3280 (broad)	N-H stretch (primary amine)
2930, 2880	C-H stretch (aliphatic)
1600	N-H bend (scissoring)
1460	C-H bend (scissoring)
1080	C-O stretch (primary alcohol)
1040	C-O stretch (secondary alcohol)
880	N-H wag

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

m/z	Relative Intensity	Proposed Fragment
30	100%	[CH ₂ NH ₂] ⁺
60	High	[C ₂ H ₆ NO] ⁺
18	High	[H ₂ O] ⁺

Electrospray Ionization (ESI) Mass Spectrometry

m/z	Adduct
92.076	[M+H] ⁺

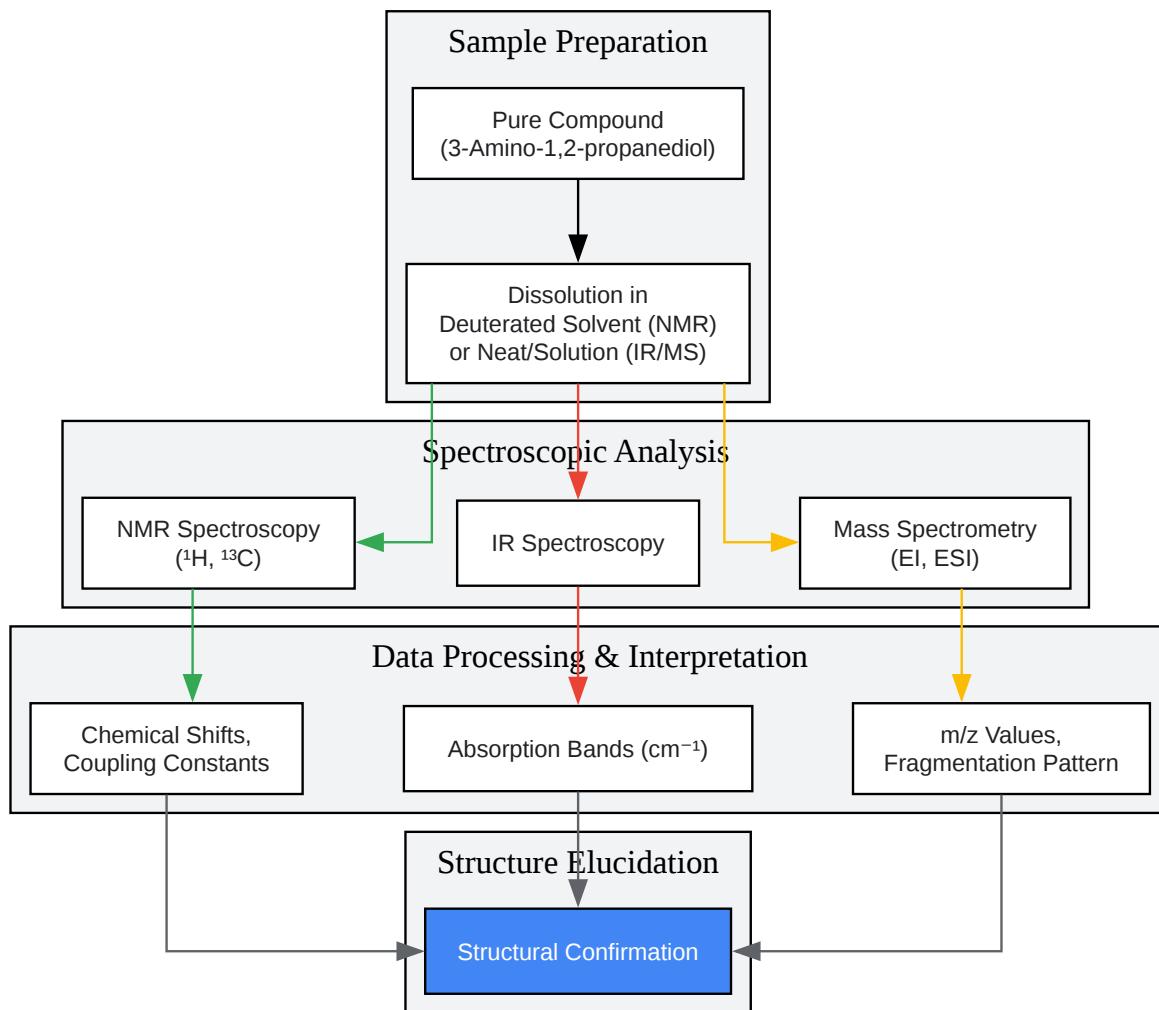
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

A sample of **3-Amino-1,2-propanediol** (typically 5-10 mg) is dissolved in a deuterated solvent, such as Deuterium Oxide (D_2O), in a standard 5 mm NMR tube. 1H and ^{13}C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans. For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) are typically required. Chemical shifts are referenced to an internal standard, such as DSS or TSP, or to the residual solvent peak.

Infrared (IR) Spectroscopy


Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like **3-Amino-1,2-propanediol**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For Electron Ionization (EI), the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is bombarded with high-energy electrons (typically 70 eV). This causes fragmentation of the molecule, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). For softer ionization, such as Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. This technique typically results in the protonated molecule $[M+H]^+$ with minimal fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-1,2-propanediol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-1,2-propanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146019#spectroscopic-data-of-3-amino-1-2-propanediol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com